molecular formula C6H12ClNO2 B2659651 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1803587-96-3

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2659651
CAS No.: 1803587-96-3
M. Wt: 165.62
InChI Key: QMKGVKGYYPNDLO-UHFFFAOYSA-N
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Description

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . This compound is characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting bicyclic compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dioxa-9-azabicyclo[3.3.1]nonane
  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Uniqueness

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry .

Biological Activity

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₁NO₂ and features a unique bicyclic structure characterized by two oxygen atoms and one nitrogen atom within a nine-membered ring system. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and experimental applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Orexin Receptor Antagonism : It acts as a non-peptide antagonist of human orexin receptors, which are involved in regulating sleep, appetite, and energy homeostasis. This activity positions it as a candidate for treating disorders related to orexinergic dysfunctions, including sleep disorders and anxiety .
  • Potential Anti-tumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit certain cancer cell lines by interacting with pathways involved in cell proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Orexin Receptors : By binding to orexin receptors (OX1 and OX2), it modulates neuropeptide signaling pathways that affect sleep-wake cycles and appetite regulation .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Orexin Receptor Studies :
    • In vivo studies demonstrated that administration of the compound resulted in altered sleep patterns in animal models, providing evidence for its role as an orexin receptor antagonist.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
3,9-Dioxa-7-azabicyclo[3.3.1]nonane HClAntimicrobial, Orexin receptor antagonistNon-peptide structure with high receptor affinity
3,7-Dioxa-9-azabicyclo[3.3.1]nonaneLimited antimicrobial activityDifferent positioning of functional groups
2,6-Dioxa-4-azabicyclo[2.2.2]octaneAntitumor propertiesSmaller bicyclic system

Properties

IUPAC Name

3,9-dioxa-7-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKGVKGYYPNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(O2)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-96-3
Record name 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
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